molecular formula C16H17N3O3 B5704814 N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide

N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide

Cat. No. B5704814
M. Wt: 299.32 g/mol
InChI Key: DVPWLWUSADSSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide, also known as DMNQ, is a chemical compound that has been widely used in scientific research for its unique properties. It is a redox-active compound that can undergo reversible one-electron transfer reactions, making it useful in a variety of applications. In

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide has been used in a variety of scientific research applications due to its unique redox properties. It has been used as an electron acceptor in photosynthesis studies, as a probe for studying electron transfer reactions in biological systems, and as a tool for investigating the role of reactive oxygen species in biological processes.

Mechanism of Action

N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide acts as a redox-active compound by accepting electrons from other molecules and undergoing reversible one-electron transfer reactions. This process can lead to the generation of reactive oxygen species, which can have both beneficial and harmful effects on biological systems.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. However, it has also been shown to have antioxidant properties and can protect cells from oxidative damage. N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other redox-active compounds. However, N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide. One area of interest is the development of new methods for synthesizing N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide that are more efficient and environmentally friendly. Another area of interest is the investigation of the role of N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide in the regulation of cellular signaling pathways. Finally, N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide could be used as a tool for investigating the role of reactive oxygen species in the development of diseases such as cancer and neurodegenerative disorders.

Synthesis Methods

N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide can be synthesized using a variety of methods, but the most common method involves the reaction of 4-nitro-3-methylbenzoic acid with N,N-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to produce N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide.

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-4-5-12(10-15(11)19(21)22)16(20)17-13-6-8-14(9-7-13)18(2)3/h4-10H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPWLWUSADSSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide

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